N2,N4-bis(4-methoxyphenyl)pyrimidine-2,4-diamine
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Overview
Description
N2,N4-bis(4-methoxyphenyl)pyrimidine-2,4-diamine is a substituted aniline and a member of methoxybenzenes.
Scientific Research Applications
1. Biological Activity and Larvicidal Activity
N2,N4-bis(4-methoxyphenyl)pyrimidine-2,4-diamine derivatives exhibit significant biological activities. For instance, Gorle et al. (2016) synthesized a series of derivatives and found them to possess notable larvicidal activity against larvae, with some compounds showing excellent activity compared to the standard drug malathion (Gorle et al., 2016).
2. Synthesis and Properties of Polyamides and Polyimides
N2,N4-bis(4-methoxyphenyl)pyrimidine-2,4-diamine is used as a monomer in the synthesis of various polyamides and polyimides. Studies by Yang and Lin (1994, 1995) demonstrate the preparation of these compounds using aromatic dicarboxylic acids and tetracarboxylic dianhydrides. These materials exhibit high thermal stability and are amorphous, with good solubility in polar solvents (Yang & Lin, 1994); (Yang & Lin, 1995).
3. Synthesis and Characterization of Novel Polyimides
Wang (2014) synthesized novel polyimides using a heterocyclic diamine monomer based on the pyrimidine ring. These polyimides showed excellent thermal, mechanical, and optical properties, suitable for various applications (Wang, 2014).
4. Electrochromic Properties in Polyimides
Wang et al. (2015) studied polyimides containing pyrimidine or pyridine moieties. They found that these polyimides exhibited excellent solubility, thermal stability, and electrochromic properties, making them suitable for optoelectronic applications (Wang et al., 2015).
5. Electrochemical and Electrochromic Behaviors of Polyimides
Studies on the electrochemical and electrochromic behaviors of polyimides have been conducted. For instance, Huang et al. (2011) prepared ambipolar polyimides that demonstrated well-defined redox couples and multi-electrochromic behaviors (Huang et al., 2011).
properties
Product Name |
N2,N4-bis(4-methoxyphenyl)pyrimidine-2,4-diamine |
---|---|
Molecular Formula |
C18H18N4O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-N,4-N-bis(4-methoxyphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H18N4O2/c1-23-15-7-3-13(4-8-15)20-17-11-12-19-18(22-17)21-14-5-9-16(24-2)10-6-14/h3-12H,1-2H3,(H2,19,20,21,22) |
InChI Key |
CZZKMTODGZXDCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC=C2)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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